molecular formula C18H18N4O5S B2798508 2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251584-40-3

2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2798508
CAS No.: 1251584-40-3
M. Wt: 402.43
InChI Key: VFJDXLGVFAUKME-UHFFFAOYSA-N
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Description

2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a cyclobutyl group attached to a phenyl ring, which is further connected to a benzamide moiety. The presence of an allylamino group adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, including the formation of the cyclobutyl ring, introduction of the allylamino group, and coupling with the benzamide moiety. Common synthetic routes may involve:

    Cyclobutyl Ring Formation: This can be achieved through cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of Allylamino Group: This step may involve nucleophilic substitution reactions where an allylamine is introduced to the cyclobutyl ring.

    Coupling with Benzamide Moiety: The final step involves coupling the intermediate with a benzamide derivative, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl and benzamide moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has diverse applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a probe for studying biological pathways involving cyclobutyl and benzamide groups.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. The allylamino group may interact with enzymes or receptors, modulating their activity. The cyclobutyl and benzamide moieties can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{1-[(amino)carbonyl]cyclobutyl}phenyl)-3-methylbenzamide
  • N-(4-{1-[(methylamino)carbonyl]cyclobutyl}phenyl)-3-methylbenzamide
  • N-(4-{1-[(ethylamino)carbonyl]cyclobutyl}phenyl)-3-methylbenzamide

Uniqueness

2-[(2H-1,3-benzodioxol-5-yl)methyl]-8-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is unique due to the presence of the allylamino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the allylamino functionality is crucial.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-8-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c23-18-21-9-3-4-16(28(24,25)20-7-1-2-8-20)17(21)19-22(18)11-13-5-6-14-15(10-13)27-12-26-14/h3-6,9-10H,1-2,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJDXLGVFAUKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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